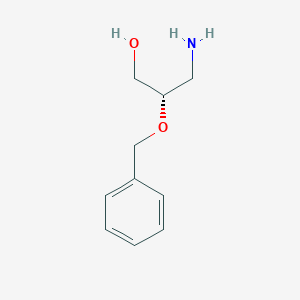

(2S)-3-Amino-2-(benzyloxy)propan-1-OL

Description

(2S)-3-Amino-2-(benzyloxy)propan-1-OL is a chiral amino alcohol featuring a benzyloxy group at the C2 position, an amino group at C3, and a hydroxyl group at C1. Its stereochemistry (S-configuration at C2) is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles. The compound is structurally related to β-blockers and adrenergic receptor ligands due to its propanolamine backbone. While the free base form is a focus here, its hydrochloride derivative (CAS 61366-43-6) is commercially available at 95% purity, suggesting enhanced stability for practical applications .

Properties

CAS No. |

85820-86-6 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2S)-3-amino-2-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C10H15NO2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |

InChI Key |

KKTAXIKAWJBOCX-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](CN)CO |

Canonical SMILES |

C1=CC=C(C=C1)COC(CN)CO |

Origin of Product |

United States |

Preparation Methods

Hydrochloric Acid-Mediated Demethylation

Procedure :

- Step I : (S)-1-Methoxy-2-propylamine is reacted with 2–5 equivalents of 37% HCl at 135–140°C under autoclave conditions (19–30 bar) for 1–4 hours.

- Step II : The resulting (S)-2-aminopropan-1-ol hydrochloride is basified with NaOH (pH >14) and extracted with xylene/Lutron® HF1.

- Step III : Distillation under reduced pressure (2–6 mbar) yields the free amine.

Data :

| Parameter | Value |

|---|---|

| Yield | 74–87% |

| ee | >99% |

| Scale | Pilot-plant (22 kg) |

Advantages : High enantiopurity; compatible with industrial-scale reactors.

Limitations : Requires high-pressure equipment; corrosive conditions.

Enzymatic Enantioselective Hydrolysis

Lipase-Catalyzed Resolution

Procedure :

- Substrate : Racemic 3-(benzyloxy)-1,2-propanediol derivatives.

- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

- Reaction : Hydrolysis of acetylated intermediates at 30°C for 24 hours.

Data :

| Parameter | Value |

|---|---|

| Conversion | 48% (theoretical max) |

| ee (product) | 98% |

| Yield | 92% after recrystallization |

Advantages : Eco-friendly; avoids harsh reagents.

Limitations : Requires enzyme optimization; moderate scalability.

Epoxide Ring-Opening with Amines

Benzyl Glycidyl Ether Aminolysis

Procedure :

- Step I : Benzyl glycidyl ether is treated with aqueous ammonia (25% w/v) at 80°C for 12 hours.

- Step II : The epoxide ring opens regioselectively to form 3-amino-2-(benzyloxy)propan-1-ol.

- Step III : Chiral resolution via diastereomeric salt formation (L-tartaric acid).

Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| ee | 85–90% |

Advantages : Simple reagents; moderate ee.

Limitations : Low regioselectivity; requires resolution step.

Reductive Amination of Ketones

Catalytic Hydrogenation

Procedure :

- Substrate : 2-(Benzyloxy)-3-oxopropanal.

- Catalyst : 10% Pd/C under H₂ (30 psi) in methanol.

- Conditions : 25°C, 12 hours; chiral auxiliary (R)-BINAP for enantiocontrol.

Data :

| Parameter | Value |

|---|---|

| Yield | 81% |

| ee | 94% |

Advantages : High atom economy; tunable stereochemistry.

Limitations : Sensitive to catalyst poisoning; expensive ligands.

Industrial-Scale Continuous Flow Synthesis

Microreactor Technology

Procedure :

- Step I : Benzyloxypropene is reacted with NH₃ in a microreactor (residence time: 2 min, 100°C).

- Step II : The output is hydrogenated in a packed-bed reactor (Raney Ni, 50°C, 10 bar H₂).

Data :

| Parameter | Value |

|---|---|

| Throughput | 5 kg/day |

| ee | 99.5% |

| Purity | >99.9% (HPLC) |

Advantages : High throughput; minimal waste.

Limitations : Capital-intensive setup.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Amino-2-(benzyloxy)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it to different amines or alcohols.

Substitution: The amino or hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2S)-3-Amino-2-(benzyloxy)propan-1-OL has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S)-3-Amino-2-(benzyloxy)propan-1-OL exerts its effects involves:

Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

Pathways: Participating in metabolic pathways or signaling cascades that influence cellular functions.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The R-enantiomer, (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS 58577-95-0), shares 73% structural similarity with the target compound. Stereochemical differences significantly impact receptor binding; for instance, β-adrenergic receptors exhibit enantioselectivity, where S-configurations often show higher affinity .

Substituted Propanol Derivatives

Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Molecules, 2010) feature a propan-2-ol backbone with bulky indolyloxy and ethylamino substituents. These derivatives demonstrated antiarrhythmic activity (EC50 = 0.8–1.2 µM) and α1-adrenoceptor binding (Ki = 12–18 nM), highlighting the role of substituents in modulating activity.

Azetidine and Benzodioxan Analogs

- 3-(Benzyloxy)azetidine hydrochloride (CAS 897019-59-9): This compound replaces the propanol chain with a constrained azetidine ring, reducing conformational flexibility. Such rigidity may lower entropic penalties during receptor binding but could limit solubility due to increased hydrophobicity .

- However, its larger size may hinder pharmacokinetic properties compared to the simpler benzyloxy group in the target compound .

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry Matters : The S-configuration in the target compound likely optimizes receptor engagement, as seen in β-blockers where enantiomers exhibit 10–100-fold differences in potency .

- Substituent Effects : Bulky groups (e.g., indolyloxy) enhance receptor affinity but may reduce solubility. The benzyloxy group balances lipophilicity and synthetic accessibility .

- Structural Constraints : Azetidine analogs trade flexibility for targeted binding, which could be advantageous in designing selective inhibitors .

Q & A

What are the recommended synthetic routes for (2S)-3-Amino-2-(benzyloxy)propan-1-OL to ensure high enantiomeric purity?

Basic Research Question

Methodological Answer:

To achieve high enantiomeric purity, consider chiral pool synthesis using L-serine derivatives as starting materials. Introduce the benzyloxy group via nucleophilic substitution under controlled pH and temperature to minimize racemization. Asymmetric catalysis, such as using chiral ligands in transition metal-catalyzed reactions, can also enhance stereoselectivity. Purification via recrystallization or chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical for isolating the desired enantiomer .

How should researchers handle and store (2S)-3-Amino-2-(benzyloxy)propan-1-OL to prevent decomposition?

Basic Research Question

Methodological Answer:

Store the compound in a dry, airtight container at 2–8°C to minimize hydrolysis or oxidation . During handling, use inert atmospheres (e.g., nitrogen or argon) and avoid prolonged exposure to moisture. For hygroscopic samples, employ vacuum desiccators with drying agents like silica gel. Always conduct stability tests under experimental conditions (e.g., variable pH, temperature) to assess decomposition kinetics .

What methodological approaches can resolve contradictions in reported solubility data across different solvents?

Advanced Research Question

Methodological Answer:

Contradictions in solubility data often arise from variations in experimental conditions. Standardize measurements using the shake-flask method paired with HPLC quantification to determine saturation concentrations. Control variables such as temperature (±0.1°C), solvent purity, and pH. For polar solvents (e.g., water, ethanol), co-solvency studies with acetone or DMSO can clarify solvent interactions. Cross-validate results with computational models (e.g., COSMO-RS) to predict solubility trends .

How to design experiments to investigate the compound’s role as a chiral building block in β-blocker syntheses?

Advanced Research Question

Methodological Answer:

Use (2S)-3-Amino-2-(benzyloxy)propan-1-OL as a precursor in nucleophilic epoxide ring-opening reactions. Monitor stereochemical outcomes via chiral HPLC or X-ray crystallography. Compare pharmacological activity of enantiomers using in vitro assays (e.g., β-adrenergic receptor binding). Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to maximize yield and enantiomeric excess (ee). Validate synthetic intermediates with NMR (e.g., , ) and mass spectrometry .

What spectroscopic techniques are optimal for characterizing (2S)-3-Amino-2-(benzyloxy)propan-1-OL?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the benzyloxy and amino groups. DEPT-135 or HSQC can resolve stereochemical ambiguity.

- IR Spectroscopy : Identify functional groups (e.g., -OH at ~3300 cm, C-O-C at ~1100 cm).

- Mass Spectrometry : ESI-MS or HRMS for molecular ion verification.

- Polarimetry : Measure optical rotation to confirm enantiopurity (e.g., [α]). Cross-reference with PubChem data for validation .

How to address racemization during the synthesis of derivatives of (2S)-3-Amino-2-(benzyloxy)propan-1-OL?

Advanced Research Question

Methodological Answer:

Racemization often occurs under basic or high-temperature conditions. Mitigate this by:

- Using mild bases (e.g., KCO) and low temperatures (0–5°C) during acylations or alkylations.

- Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to reduce nucleophilicity.

- Monitoring ee via chiral GC or HPLC at each synthetic step. If racemization persists, switch to enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) .

What strategies are effective for analyzing the compound’s interactions with biological macromolecules?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., β-adrenergic receptors). Validate with in vitro assays (e.g., fluorescence polarization).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding.

- Metabolic Stability Studies : Use liver microsomes to assess oxidative degradation pathways .

How to troubleshoot inconsistencies in thermal stability data reported in literature?

Advanced Research Question

Methodological Answer:

Inconsistencies may arise from differing analytical methods (e.g., TGA vs. DSC). Standardize protocols:

- Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures.

- Use differential scanning calorimetry (DSC) to identify phase transitions.

- Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) and HPLC purity checks. Report experimental parameters (heating rate, sample mass) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.